7-Bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
7-Bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 3rd position, and an isoxazolo[4,5-d]pyridazin-4(5H)-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methylisoxazole with a brominating agent to introduce the bromine atom at the 7th position. This is followed by cyclization with a suitable pyridazine precursor under acidic or basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized derivatives .
Scientific Research Applications
7-Bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the isoxazolo[4,5-d]pyridazin-4(5H)-one core structure play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine: Similar in structure but with an imidazo core instead of an isoxazolo core.
5-Amino-4-bromo-3-methylisoxazole: Similar in structure but with an amino group instead of a pyridazinone ring.
Uniqueness
7-Bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one is unique due to its specific arrangement of functional groups and its ability to participate in a wide range of chemical reactions.
Properties
Molecular Formula |
C6H4BrN3O2 |
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Molecular Weight |
230.02 g/mol |
IUPAC Name |
7-bromo-3-methyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C6H4BrN3O2/c1-2-3-4(12-10-2)5(7)8-9-6(3)11/h1H3,(H,9,11) |
InChI Key |
QBFCRCSDWJNSJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=O)NN=C2Br |
Origin of Product |
United States |
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